(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a chromenyl group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-methyl-2H-chromen-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents, altering the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. The reactions are typically carried out under ambient conditions, with specific solvents and catalysts to enhance the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique triazolothiazole core and the combination of ethoxyphenyl and chromenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H19N3O3S/c1-3-28-18-10-8-15(9-11-18)21-24-23-26(25-21)22(27)20(30-23)13-17-12-16-6-4-5-7-19(16)29-14(17)2/h4-14H,3H2,1-2H3/b20-13- |
InChI Key |
ULUFJSYIACBDPD-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4C)SC3=N2 |
Origin of Product |
United States |
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